D-Enantiomer vs. L-Enantiomer: Equivalent Tumor-to-Background Ratio with Faster Blood Clearance in R1M Rhabdomyosarcoma Model
In a direct head-to-head in vivo comparison, [¹²³I]-2-iodo-D-tyrosine and [¹²³I]-2-iodo-L-tyrosine were evaluated in R1M rhabdomyosarcoma tumor-bearing Wag/Rij rats using dynamic planar imaging [1]. At 30 min post-injection, the mean differential uptake ratio (DUR) for the D-enantiomer was 1.7 ± 0.6, compared to 2.5 ± 0.7 for the L-enantiomer — a 32% lower absolute tumor uptake. However, the tumor-to-background ratio was equivalent between the two enantiomers because the D-form exhibited faster clearance from the blood, resulting in comparable imaging contrast with reduced systemic exposure [1]. This differentiation means that the D-enantiomer can achieve diagnostically useful tumor visualization while potentially offering lower radiation burden to non-target tissues.
| Evidence Dimension | Tumor uptake (DUR) and tumor-to-background ratio at 30 min post-injection |
|---|---|
| Target Compound Data | DUR = 1.7 ± 0.6; tumor-to-background ratio equivalent to L-enantiomer; faster blood clearance |
| Comparator Or Baseline | 2-iodo-L-tyrosine: DUR = 2.5 ± 0.7; tumor-to-background ratio equivalent to D-enantiomer; slower blood clearance |
| Quantified Difference | DUR 32% lower for D-enantiomer (1.7 vs. 2.5); blood clearance faster for D-enantiomer; tumor-to-background ratio equivalent |
| Conditions | R1M rhabdomyosarcoma tumor-bearing Wag/Rij rats; dynamic planar gamma camera imaging; 30 min post-injection time point |
Why This Matters
For procurement in radiopharmaceutical development, the D-enantiomer provides equivalent diagnostic image contrast with faster systemic clearance — a pharmacokinetic advantage that may translate to reduced radiation dosimetry without sacrificing tumor detection sensitivity.
- [1] Bauwens M, Lahoutte T, Kersemans K, Gallez C, Bossuyt A, Mertens J. Comparison of the uptake of [123/125I]-2-iodo-D-tyrosine and [123/125I]-2-iodo-L-tyrosine in R1M rhabdomyosarcoma cells in vitro and in R1M tumor-bearing Wag/Rij rats in vivo. Nucl Med Biol. 2006;33(6):735-741. View Source
